1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
Description
1,1-Dioxo-2H,3H-1λ⁶-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-thiazole core with a 1,1-dioxo (sulfone) group and a carboxylic acid substituent at position 5. Its molecular formula is C₉H₅F₅O₄S, with a molecular weight of 272.13 g/mol .
Properties
Molecular Formula |
C6H6N2O4S |
|---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
1,1-dioxo-2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c9-6(10)4-3-7-8-1-2-13(11,12)5(4)8/h3H,1-2H2,(H,9,10) |
InChI Key |
QLFWTIRVKKKURW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C=NN21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a pyrazole derivative with a thiazole derivative in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrazolo[3,2-b][1,3]thiazole core distinguishes it from analogs with alternative fused rings:
- Thiazolo[3,2-b]-1,2,4-triazinone derivatives (e.g., 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid): These feature a triazinone ring instead of pyrazolo-thiazole. Molecular overlay studies show ~60% similarity between triazinone and thieno[2,3-d]pyrimidinone cores, suggesting retained bioactivity despite structural differences .
- Triazolo[3,4-b][1,3,4]thiadiazine derivatives : These compounds, such as 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid, replace the pyrazolo-thiazole with a triazole-thiadiazine system. This modification alters electron distribution and steric effects, influencing antimicrobial and antitumor activity .
Functional Group Variations
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The target compound’s sulfone and fluorine groups may increase electrophilicity, enhancing interactions with biological targets .
- Bioisosteric Replacements: Overlay studies () suggest that substituting fused rings (e.g., pyrazolo-thiazole for triazinone) preserves activity if key pharmacophores (e.g., -COOH) remain .
- Contradictions: While thieno[3,2-b]thiophenes () share synthetic methods with the target compound, their application diverges into semiconductors, highlighting the role of substituents in defining functionality .
Biological Activity
1,1-Dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound notable for its unique structural features that include a pyrazolo-thiazole framework. This compound has garnered attention due to its potential biological activities, which are under investigation for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is C₆H₄N₂O₄S, with a molecular weight of approximately 202.18 g/mol. The structure incorporates a dioxo group and a carboxylic acid functionality, which are crucial for its chemical reactivity and biological interactions .
Biological Activities
Research indicates that compounds within the pyrazolo-thiazole class exhibit a diverse range of biological activities. Specific investigations into 1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid have highlighted several potential areas of activity:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Similar compounds in the pyrazolo-thiazole class have shown IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Properties : There is evidence suggesting that derivatives of this compound may possess antibacterial and antifungal activities. The presence of the thiazole ring is often associated with enhanced antimicrobial effects .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating its mechanism of action .
The exact mechanisms by which 1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biological targets through hydrogen bonding and π-stacking interactions due to its aromatic structure.
Comparative Analysis
To understand the uniqueness of this compound relative to similar structures, the following table summarizes notable features of related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-Amino-5-(4-methylphenyl)-thiazole | Thiazole ring | Known for antibacterial properties |
| 4-Hydroxy-thiazole | Thiazole ring | Exhibits antioxidant activity |
| Pyrazolo[3,4-b]quinoline | Pyrazole ring | Investigated for anticancer effects |
| 1,1-Dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid | Pyrazolo-thiazole | Unique combination enhances biological activity |
This comparative analysis indicates that the structural diversity provided by both pyrazole and thiazole rings contributes to distinct biological activities not observed in other compounds.
Case Studies and Research Findings
Several studies have explored the biological efficacy of related compounds:
- Antiproliferative Activity : A study on thiazoles indicated that modifications could enhance anticancer properties significantly. Compounds similar to 1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid were shown to inhibit prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM .
- Mechanistic Insights : Research has suggested that certain thiazole derivatives inhibit tubulin polymerization in cancer cells. This mechanism could be relevant for understanding how similar compounds might function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
